molecular formula C17H20N4 B5710034 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5710034
M. Wt: 280.37 g/mol
InChI Key: HEKYUPJHHMICHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK.

Mechanism of Action

2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine inhibits the activity of several kinases, including BTK, ITK, and TXK, by binding to the ATP-binding site of these kinases. This results in the inhibition of downstream signaling pathways, which ultimately leads to the inhibition of B-cell and T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to be a potent inhibitor of B-cell and T-cell activation and proliferation. It has also been shown to induce apoptosis in B-cell and T-cell lines. In preclinical studies, 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated antitumor activity in various B-cell malignancies and T-cell malignancies.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, ITK, and TXK, which makes it a valuable tool for studying the role of these kinases in various cellular processes. 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. Additionally, the effects of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine may vary depending on the cellular context and the specific disease being studied.

Future Directions

There are several future directions for the study of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. One potential area of research is the development of combination therapies that include 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to enhance the activity of other anticancer agents, such as venetoclax and lenalidomide, in preclinical studies. Another potential area of research is the development of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine analogs that have improved pharmacokinetic properties and selectivity. Finally, the clinical development of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in various B-cell malignancies and T-cell malignancies is an important area of future research.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. The first step involves the synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine. This is followed by the synthesis of 2-(4-tert-butylphenyl) intermediate, which is then coupled with the 5-methylpyrazolo[1,5-a]pyrimidin-7-amine to form 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. The synthesis of 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to produce high yields and purity.

Scientific Research Applications

2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. 2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to inhibit the activity of ITK and TXK, which are important mediators of T-cell receptor signaling. The inhibition of these kinases has potential therapeutic applications in the treatment of T-cell malignancies and autoimmune diseases.

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-11-9-15(18)21-16(19-11)10-14(20-21)12-5-7-13(8-6-12)17(2,3)4/h5-10H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKYUPJHHMICHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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